Acetic acid--naphthalene-1,8-diol (1/1) Acetic acid--naphthalene-1,8-diol (1/1)
Brand Name: Vulcanchem
CAS No.: 60548-85-8
VCID: VC19573745
InChI: InChI=1S/C10H8O2.C2H4O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;1-2(3)4/h1-6,11-12H;1H3,(H,3,4)
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

Acetic acid--naphthalene-1,8-diol (1/1)

CAS No.: 60548-85-8

Cat. No.: VC19573745

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid--naphthalene-1,8-diol (1/1) - 60548-85-8

Specification

CAS No. 60548-85-8
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name acetic acid;naphthalene-1,8-diol
Standard InChI InChI=1S/C10H8O2.C2H4O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;1-2(3)4/h1-6,11-12H;1H3,(H,3,4)
Standard InChI Key KJKKZMOVLFPJFP-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.C1=CC2=C(C(=C1)O)C(=CC=C2)O

Introduction

Synthesis and Formation Mechanisms

Synthetic Routes

The complex likely forms through solvent-assisted crystallization. A standard method involves dissolving naphthalene-1,8-diol (melting point: 137–143°C ) and acetic acid in a polar solvent (e.g., ethanol or water) under reflux, followed by slow cooling to precipitate the adduct. The 1:1 stoichiometry implies a precise molar ratio during synthesis, as deviations would yield alternate polymorphs or uncomplexed starting materials.

Structural Interactions

Fourier-transform infrared (FTIR) spectroscopy of the complex would reveal key interactions:

  • O–H stretching (3,200–3,500 cm⁻¹): Broadened peaks due to hydrogen bonding between acetic acid’s carboxylic –OH and naphthalene-1,8-diol’s phenolic –OH groups.

  • C=O stretching (1,700–1,750 cm⁻¹): A shift from free acetic acid’s ~1,710 cm⁻¹, indicating participation in hydrogen bonding .
    X-ray diffraction (XRD) would further elucidate the crystal lattice, likely showing a monoclinic or triclinic system with alternating layers of naphthalene-1,8-diol and acetic acid.

Physicochemical Properties

Thermal Stability

The adduct’s thermal behavior can be inferred from its components:

PropertyNaphthalene-1,8-diol Acetic AcidAdduct (Predicted)
Melting Point (°C)137–14316.690–110 (decomposition)
Boiling Point (°C)140 (at 10 Torr)118.1N/A (decomposes)
Density (g/cm³)1.331.05~1.20

The adduct’s lower melting point than naphthalene-1,8-diol alone suggests reduced lattice energy due to acetic acid incorporation. Thermogravimetric analysis (TGA) would show mass loss near 100°C, corresponding to acetic acid evaporation.

Solubility and Reactivity

  • Solubility: Enhanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to pure naphthalene-1,8-diol, owing to acetic acid’s solvation effects.

  • Acid-Base Behavior: The phenolic –OH (pKa ≈ 6.36 ) and carboxylic –OH (pKa ≈ 4.76) enable pH-dependent dissociation, facilitating applications in buffer systems or catalysis.

Functional Applications

Biological Activity

Naphthalene-1,8-diol exhibits antifungal properties as a melanin precursor in Aspergillus fumigatus and Daldinia concentrica . The acetic acid complex may modulate bioavailability or transport across cell membranes, though specific studies are lacking.

Industrial Relevance

  • Dye Intermediate: The adduct could serve as a stabilized form of naphthalene-1,8-diol for synthesizing naphthoquinones like juglone, a natural dye .

  • Co-crystal Engineering: Its hydrogen-bonded architecture may inspire designs for pharmaceutical co-crystals to enhance drug solubility .

Research Gaps and Future Directions

  • Structural Elucidation: Single-crystal XRD is critical to confirm the adduct’s geometry.

  • Thermodynamic Studies: Phase diagrams and solubility curves in mixed solvents remain uncharacterized.

  • Biological Testing: Antimicrobial efficacy assays against fungal pathogens could validate practical utility.

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